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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Ferrier rearrangement, with

a specific focus on its application with silylated glucals. This powerful reaction is a cornerstone

in modern carbohydrate chemistry, enabling the synthesis of diverse 2,3-unsaturated

glycosides, which are valuable building blocks for pharmaceuticals and biologically active

molecules. The protocols detailed herein are based on established and recently developed

methodologies, offering guidance on various catalytic systems and substrate combinations.

Introduction to the Ferrier Rearrangement
The Ferrier rearrangement is a Lewis acid-promoted reaction of glycals (1,2-unsaturated

sugars) that results in the formation of 2,3-unsaturated glycosides.[1] The reaction proceeds via

an allylic rearrangement, where a nucleophile attacks the anomeric carbon (C-1) with

concomitant displacement of a leaving group, typically an acetate or a hydroxyl group, from the

C-3 position.[1][2] This transformation is highly valued for its ability to introduce a wide range of

substituents at the anomeric center with often high stereoselectivity, predominantly favoring the

α-anomer.[3]

The versatility of the Ferrier rearrangement has been expanded through the use of silylated

reagents, either as carbon-based nucleophiles attacking the glycal or, in more recent
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developments, as a directing group on the glycal itself to facilitate the reaction.

Mechanism of the Ferrier Rearrangement
The generally accepted mechanism for the Ferrier rearrangement involves the following key

steps[1][4]:

Activation of the Glycal: A Lewis acid coordinates to the leaving group at the C-3 position of

the glycal, facilitating its departure.

Formation of an Allyloxocarbenium Ion: The departure of the leaving group leads to the

formation of a delocalized, resonance-stabilized allyloxocarbenium ion intermediate.

Nucleophilic Attack: A nucleophile attacks the anomeric carbon (C-1) of the intermediate.

Formation of the 2,3-Unsaturated Glycoside: This attack leads to the formation of the final

2,3-unsaturated glycoside product with the double bond shifted from the 1,2-position to the

2,3-position.

Diagram 1: General Mechanism of the Ferrier Rearrangement

Step 1: Activation and Ion Formation

Step 2: Nucleophilic Attack

Glycal (1,2-unsaturated) Allyloxocarbenium Ion
(Resonance Stabilized)

 + Lewis Acid
- Leaving GroupLewis Acid (e.g., BF₃·OEt₂)

2,3-Unsaturated Glycoside
 + Nucleophile

Nucleophile (Nu-H)

Click to download full resolution via product page

Caption: General mechanism of the Lewis acid-catalyzed Ferrier rearrangement.
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Applications of Silylated Reagents in Ferrier
Rearrangements
Silylated compounds have proven to be highly effective in Ferrier-type reactions, primarily in

two distinct roles: as carbon nucleophiles for the synthesis of C-glycosides and as activating

groups on the glycal donor.

The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is of

significant interest in drug development due to their increased stability towards enzymatic

hydrolysis. Silylated nucleophiles, such as allyltrimethylsilane and silyl enol ethers, are

excellent partners in the Ferrier rearrangement for the construction of these C-C bonds.[5][6]

The use of ceric ammonium nitrate (CAN) has been shown to be an efficient promoter for the

carbon-Ferrier rearrangement of glycals with allyltrimethylsilane, affording α-C-allyl glycosides

in good yields and high selectivity.[5] Similarly, silyl ketene acetals can be employed to

introduce ester functionalities at the anomeric position.[6]

Table 1: Ferrier Rearrangement of Glycals with Silylated Nucleophiles
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A recent advancement in this field is the use of a silyl group at the C-3 position of the glucal

itself to facilitate the Ferrier rearrangement.[7] In this novel strategy, the dimethylphenylsilyl

group at C-3 promotes the reaction, allowing the unactivated C-3 hydroxyl group to act as the

leaving group. This approach provides efficient access to C3-silyl glycosides, which can be
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further diversified. An inexpensive Lewis acid like AlCl₃ can be used in catalytic amounts to

achieve this transformation.[7]

Diagram 2: Silicon-Assisted Ferrier Rearrangement

Step 1: Silylated Glycal Activation

Step 2: Nucleophilic Glycosylation

C3-Silylated Glucal
(with C3-OH) Allyloxocarbenium Ion

 + AlCl₃
- OHAlCl₃ (cat.)

C3-Silyl-2,3-unsaturated
Glycoside + R-OH

Alcohol (R-OH)

Click to download full resolution via product page

Caption: Mechanism of the silicon-assisted Ferrier rearrangement.

Experimental Protocols
The following protocols are detailed methodologies for key experiments cited in the application

notes.

This protocol is adapted from the procedure described by Reddy et al.[5]

Materials:

3,4,6-Tri-O-acetyl-D-glucal

Allyltrimethylsilane

Ceric Ammonium Nitrate (CAN)

Anhydrous Acetonitrile

Saturated aqueous NaHCO₃ solution
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Brine

Anhydrous Na₂SO₄

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 mmol) in anhydrous acetonitrile (10

mL) at room temperature, add allyltrimethylsilane (2.0 mmol).

To this mixture, add ceric ammonium nitrate (CAN) (1.0 mmol) in one portion.

Stir the reaction mixture at room temperature and monitor the progress of the reaction by

Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃

(15 mL).

Extract the mixture with ethyl acetate (3 x 20 mL).

Combine the organic layers and wash with brine (20 mL).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a mixture of ethyl

acetate and hexane as the eluent to afford the pure α-C-allyl glycoside.

This protocol is based on the methodology reported by Das et al.[7]

Materials:

C3-dimethylphenylsilyl-D-glucal
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Alcohol nucleophile (e.g., benzyl alcohol)

Aluminum Chloride (AlCl₃)

Anhydrous Dichloromethane (DCM)

Saturated aqueous NaHCO₃ solution

Brine

Anhydrous MgSO₄

Ethyl acetate

Hexane

Silica gel for column chromatography

Procedure:

To a solution of C3-dimethylphenylsilyl-D-glucal (1.0 equiv.) and the alcohol nucleophile (1.2

equiv.) in anhydrous DCM (0.1 M) at 0 °C, add AlCl₃ (5 mol %).

Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the

reaction progress by TLC.

Once the starting material is consumed, quench the reaction with a saturated aqueous

NaHCO₃ solution.

Separate the layers and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel (using an appropriate eluent

system, e.g., ethyl acetate/hexane gradient) to yield the desired C3-silyl-2,3-unsaturated

glycoside.
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Workflow for Synthesis and Application
The synthesis of 2,3-unsaturated glycosides via the Ferrier rearrangement using silylated

glucals opens up numerous possibilities for further functionalization, making these compounds

valuable intermediates in drug discovery and development.

Diagram 3: Experimental and Application Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1600733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Phase

Application Phase

Silylated Glucal or
Silyl Nucleophile

Ferrier Rearrangement
(Lewis Acid Catalysis)

Workup and
Column Chromatography

2,3-Unsaturated Silyl Glycoside

Further Functionalization
(e.g., Fleming-Tamao Oxidation,

Dihydroxylation)

Synthesis of Bioactive Molecules,
Natural Products, Glycoconjugates

Drug Discovery and Development
(e.g., Enzyme Inhibitors)

Click to download full resolution via product page

Caption: Workflow from synthesis to application of silylated glycosides.

Conclusion
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The Ferrier rearrangement involving silylated glucals represents a highly efficient and versatile

strategy for the synthesis of 2,3-unsaturated glycosides. The use of silylated nucleophiles

provides a direct route to C-glycosides, while the innovative silicon-assisted approach allows

for the use of unactivated hydroxyl groups as leaving groups, expanding the scope of this

transformation. The detailed protocols and mechanistic insights provided in these notes are

intended to facilitate the adoption and adaptation of these powerful synthetic methods in

academic and industrial research settings, particularly in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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